molecular formula C18H19ClN6O2 B2654980 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1203348-45-1

2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

Cat. No. B2654980
CAS RN: 1203348-45-1
M. Wt: 386.84
InChI Key: VATVGZREQPDUGX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C18H19ClN6O2 and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Agent Development : Research has focused on the synthesis of novel pyrazole derivatives, including structures similar to the one you're interested in, showing promising antimicrobial and anticancer activities. These compounds have been evaluated in vitro against various bacterial strains and cancer cell lines, with some showing higher anticancer activity than reference drugs like doxorubicin. The detailed synthesis and characterization of these compounds, including their bioactivity assessment, highlight their potential as leads in drug discovery efforts targeting infectious diseases and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Anti-5-Lipoxygenase Agents : Another avenue of research has been the exploration of pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities, suggesting their potential in treating conditions mediated by the 5-lipoxygenase enzyme, such as asthma or allergies. The synthesis, characterization, and bioactivity evaluation of these compounds provide a basis for further development of therapeutic agents (Rahmouni et al., 2016).

Antioxidant Activity

  • Coordination Complexes and Antioxidant Activity : Studies involving the synthesis of coordination complexes with pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. These complexes were evaluated using various assays, indicating their potential as antioxidant agents. The research highlights the role of hydrogen bonding in stabilizing the complexes and enhancing their activity (Chkirate et al., 2019).

Synthesis and Biological Evaluation

  • Synthesis and Biological Activity of Pyrimidinones and Oxazinones : The development of new pyrimidinone and oxazinone derivatives with antimicrobial properties represents another significant research area. These compounds were synthesized using citrazinic acid as a starting material and showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Insecticidal Properties

  • Heterocycles with Insecticidal Activity : Research into the development of heterocycles incorporating a thiadiazole moiety has revealed their potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This work contributes to the search for novel, effective agricultural chemicals (Fadda et al., 2017).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c1-13-23-16(11-17(24-13)25-10-2-7-22-25)20-8-9-21-18(26)12-27-15-5-3-14(19)4-6-15/h2-7,10-11H,8-9,12H2,1H3,(H,21,26)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATVGZREQPDUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

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